molecular formula C21H17ClN2O5 B4330596 3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE

3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE

Cat. No.: B4330596
M. Wt: 412.8 g/mol
InChI Key: YUEHVIJCWRKTAO-UHFFFAOYSA-N
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Description

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate is a complex organic compound with a molecular formula of C21H17ClN2O5. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and chlorophenyl derivatives with pyridazine intermediates under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 6-benzoyl-2-phenyl-2,3-dihydropyridazine-3,4-dicarboxylate
  • Dimethyl 6-benzoyl-2-(4-methylphenyl)-2,3-dihydropyridazine-3,4-dicarboxylate

Uniqueness

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.

Properties

IUPAC Name

dimethyl 6-benzoyl-2-(4-chlorophenyl)-3H-pyridazine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-20(26)16-12-17(19(25)13-6-4-3-5-7-13)23-24(18(16)21(27)29-2)15-10-8-14(22)9-11-15/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEHVIJCWRKTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Reactant of Route 3
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Reactant of Route 4
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Reactant of Route 5
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Reactant of Route 6
3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE

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